molecular formula C20H18N2O4 B12448009 4-methoxy-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide

4-methoxy-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide

Cat. No.: B12448009
M. Wt: 350.4 g/mol
InChI Key: QFADXGPAOVXIDQ-UHFFFAOYSA-N
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Description

N’-(4-METHOXYBENZOYL)-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-METHOXYBENZOYL)-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE typically involves the reaction of 4-methoxybenzoic acid with naphthalen-1-ol to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final hydrazide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and possibly continuous flow processes to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(4-METHOXYBENZOYL)-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperature control, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology studies.

    Medicine: Possible applications in drug development, particularly in designing new pharmaceuticals with specific biological activities.

    Industry: Use in the production of specialty chemicals or as a precursor in manufacturing processes.

Mechanism of Action

The mechanism of action for N’-(4-METHOXYBENZOYL)-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-METHOXYBENZOYL)-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE: can be compared with other hydrazides like benzohydrazide or acetohydrazide.

    Naphthalen-1-yloxy derivatives: Compounds with similar naphthalen-1-yloxy groups can be compared based on their chemical properties and applications.

Uniqueness

The uniqueness of N’-(4-METHOXYBENZOYL)-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE lies in its specific structure, which combines a methoxybenzoyl group with a naphthalen-1-yloxy moiety. This unique combination can impart distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

4-methoxy-N'-(2-naphthalen-1-yloxyacetyl)benzohydrazide

InChI

InChI=1S/C20H18N2O4/c1-25-16-11-9-15(10-12-16)20(24)22-21-19(23)13-26-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,21,23)(H,22,24)

InChI Key

QFADXGPAOVXIDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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